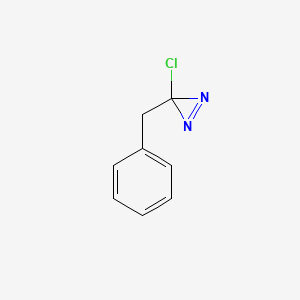

3-Benzyl-3-chloro-3H-diazirine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-3-chlorodiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8(10-11-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDJGAWXSCLOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528477 | |

| Record name | 3-Benzyl-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88211-05-6 | |

| Record name | 3-Benzyl-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Carbene Generation from 3 Benzyl 3 Chloro 3h Diazirine

Photolytic Activation Mechanisms

Photolysis, the use of light to induce chemical reactions, is a primary method for generating carbenes from diazirines. wikipedia.orgresearchgate.net This section explores the detailed mechanisms involved in the photolytic activation of 3-benzyl-3-chloro-3H-diazirine.

UV Light-Induced Dinitrogen Expulsion

The defining step in the photolytic generation of carbenes from this compound is the expulsion of a molecule of dinitrogen (N₂) upon irradiation with ultraviolet (UV) light. wikipedia.orgirb.hr This process is typically initiated by exciting the diazirine molecule to an electronically excited state. acs.orgacs.org

The photolysis of diazirines is often carried out using UV light in the range of 350-365 nm. rsc.orgnih.gov Upon absorption of a photon, the diazirine molecule is promoted to an excited singlet state (S₁). acs.orgnih.gov From this excited state, the molecule can undergo a rapid and efficient elimination of N₂, leading to the formation of the corresponding carbene. irb.hracs.org Theoretical studies suggest that this dissociation can occur on a very short timescale, on the order of femtoseconds. nih.gov

Experimental investigations involving the photolysis of 3-benzyl-3-chlorodiazirine in argon and xenon matrices have shown that benzylchlorocarbene is indeed produced, although in some cases it may be a minor product among other photorearrangement pathways. acs.org The quantum yield of nitrogen elimination, a measure of the efficiency of the photochemical reaction, can be influenced by the excitation wavelength. irb.hr For some diazo compounds, excitation to higher singlet excited states has been shown to result in a significantly larger quantum yield for N₂ elimination compared to excitation to the first singlet state (S₁). irb.hr

The general reaction can be summarized as follows: this compound + hv (UV light) → Benzylchlorocarbene + N₂

Formation of Singlet and Triplet Carbenes

The spin state of the resulting carbene is a critical determinant of its subsequent reactivity. Carbenes can exist in either a singlet state, where the two non-bonding electrons have opposite spins and occupy the same orbital, or a triplet state, where the electrons have parallel spins and reside in different orbitals. wikipedia.orgrsc.org

Upon photolysis, diazirines are believed to initially produce the singlet carbene. rsc.org This is because the ground state of the diazirine is a singlet, and the photo-induced expulsion of dinitrogen is a spin-conserving process. Computational studies on the photolysis of diazirine and its isomer diazomethane (B1218177) support the formation of the carbene in its lower singlet state. acs.orgnih.gov

However, the initially formed singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state. rsc.orgscispace.com The triplet state is generally the ground state for many aryl carbenes. rsc.org The substituents on the diazirine ring play a crucial role in determining the relative energies of the singlet and triplet states and the rate of intersystem crossing. wikipedia.org Electron-donating groups can stabilize the singlet state, while other substituents might favor the formation of the triplet carbene. wikipedia.orgrsc.org

For benzylchlorocarbene, both singlet and triplet species are expected to be formed. The singlet carbene is highly reactive and can undergo concerted insertion reactions into C-H and O-H bonds. wikipedia.orgrsc.org The triplet carbene, on the other hand, behaves more like a diradical and can participate in stepwise addition and abstraction reactions. scispace.com The reaction conditions, such as the solvent and the presence of trapping agents, can influence the observed product distribution by selectively reacting with either the singlet or triplet carbene.

Intersystem Crossing (ISC) Dynamics of Benzylchlorocarbenes

Intersystem crossing (ISC) is the non-radiative process involving a change in the spin multiplicity of a molecule, typically from an excited singlet state to a triplet state or vice versa. rsc.org For benzylchlorocarbene generated from the photolysis of this compound, the dynamics of ISC from the initially formed singlet carbene to the triplet state are of fundamental importance. rsc.orgscispace.com

The rate of ISC is governed by several factors, including the energy gap between the singlet and triplet states (ΔE_ST) and the magnitude of spin-orbit coupling. rsc.orguni-regensburg.de A smaller energy gap generally leads to more efficient ISC. rsc.org For many carbenes, this energy gap is relatively small, facilitating rapid intersystem crossing. lookchem.com

The presence of heavy atoms, such as chlorine in benzylchlorocarbene, can enhance the rate of ISC due to increased spin-orbit coupling. uni-regensburg.de This "heavy-atom effect" promotes the mixing of singlet and triplet electronic states, thereby accelerating the transition between them.

Femtosecond transient absorption spectroscopy is a powerful technique used to study the ultrafast dynamics of reactive intermediates like carbenes. irb.hr Such studies can provide direct experimental evidence for the formation of both singlet and triplet carbenes and measure the timescale of their interconversion. irb.hrrsc.org Computational studies also play a vital role in elucidating the potential energy surfaces of the singlet and triplet states and identifying the pathways for intersystem crossing. rsc.orgirb.hr

The ISC dynamics can be influenced by the surrounding environment. For instance, in nonpolar solvents, some singlet carbenes predominantly convert to the triplet state via ISC, while in other cases, the singlet carbene may have a longer lifetime and participate in intermolecular reactions before crossing to the triplet state. irb.hr

Thermal Decomposition Pathways

In addition to photolysis, this compound can be induced to generate benzylchlorocarbene through thermal activation. rsc.orgnih.gov The mechanisms of thermal decomposition, however, can differ significantly from their photolytic counterparts.

Temperature-Controlled Carbene Generation

Heating this compound in solution leads to the controlled generation of benzylchlorocarbene. rsc.orgnih.gov The decomposition is a first-order reaction, and the rate is dependent on the temperature. rsc.orgrsc.org The activation energy for this process can be determined by studying the reaction kinetics at different temperatures. rsc.orgrsc.org

The thermal stability of diazirines varies with their substituents. rsc.orgnih.gov For example, aryl diazirines can be rationally designed to have varying activation energies and temperatures by manipulating their electronic properties. rsc.org Typically, thermal activation of diazirines requires temperatures in the range of 110-130 °C. rsc.org

The ability to generate carbenes at specific temperatures offers a degree of control over the reaction that can be advantageous in certain synthetic applications. However, it also presents potential safety hazards, as these compounds are energetic and can decompose exothermically. nih.gov

Competitive Formation of Diazo Intermediates

During the thermal decomposition of some diazirines, a competitive pathway involving isomerization to a diazo intermediate can occur. nih.govresearchgate.net This diazo compound can then also decompose to yield the carbene and dinitrogen, or it can be trapped by suitable reagents.

The competition between direct carbene formation via N₂ extrusion and isomerization to the diazo intermediate is influenced by the substituents on the diazirine ring. nih.gov For instance, studies on the thermal decomposition of phenylchlorodiazirine indicated that it yielded exclusively phenylchlorocarbene. nih.govresearchgate.net In contrast, other substituted diazirines have been shown to yield mainly a diazo intermediate. nih.gov

Direct Rearrangement Processes of the Diazirine Ring

While the generation of a carbene intermediate is the most prominent pathway upon activation of this compound, mechanistic studies have revealed that direct rearrangement of the diazirine ring can occur as a competing process. These rearrangements can proceed without the formation of a free carbene, representing alternative reaction channels for the strained three-membered ring.

Theoretical and experimental studies on closely related substituted diazirines have provided evidence for such direct transformations. For instance, the thermal decomposition of phenyl-n-butyldiazirine, an analog of the title compound, was found to yield (E)-1-phenyl-1-pentene, accounting for 13% of the product mixture. researchgate.net This product arises from a direct thermal rearrangement of the diazirine, bypassing a carbene intermediate. researchgate.net This suggests that the excited state of the diazirine can decay through pathways other than nitrogen extrusion.

Computational studies support these findings, indicating that the potential energy surface of diazirine decomposition is complex. researchgate.net Following photoexcitation, the diazirine molecule can reach conical intersections on the potential energy surface that lead directly to rearranged products or to the isomeric diazo compound, which is a known side product in diazirine photolysis. acs.orgusf.edu Laser flash photolysis studies on 3-benzyl-3-chlorodiazirine itself have shown that while the primary process is the formation of benzylchlorocarbene, olefin products can also arise from rearrangement within the excited state of the diazirine. researchgate.net The competition between carbene formation and these direct rearrangement pathways is influenced by factors such as the substitution pattern on the diazirine ring and the reaction conditions. researchgate.net

| Diazirine Precursor | Activation Method | Observed Rearrangement Pathway | Key Finding | Reference |

|---|---|---|---|---|

| Phenyl-n-butyldiazirine | Thermolysis | Direct formation of (E)-1-phenyl-1-pentene | 13% of product forms via direct rearrangement, not through a carbene intermediate. | researchgate.net |

| 3-Benzyl-3-chlorodiazirine | Laser Flash Photolysis | Formation of olefin from excited state | Evidence suggests a rearrangement pathway exists directly from the excited diazirine state. | researchgate.net |

| 3-Phenyl-3-ethyl-3H-diazirine | Photolysis (Theoretical) | Isomerization to diazo compound | Calculations show conical intersections linking the diazirine and diazo isomers. | acs.org |

Alternative Activation Methods for Diazirines

Beyond conventional thermal and photochemical activation, research has explored alternative methods for inducing the decomposition of diazirines to generate carbenes. rsc.orgnih.govnih.gov These methods offer unique advantages, such as enhanced spatial or temporal control over carbene generation.

Electrical Stimulation for Carbene Generation

The application of an electrical potential has been demonstrated as a viable method for activating diazirines and triggering the formation of carbenes. nih.govrsc.org This electrochemical activation can proceed through different mechanisms depending on the specific conditions and the environment.

In some systems, the electrochemical reduction of an aryl-substituted diazirine in an aprotic medium leads to the formation of a semistable diazirinyl radical. researchgate.net This radical species can then participate in subsequent reactions. researchgate.net Alternatively, under oxidative conditions, the aryl-diazirine can be oxidized at an anode to generate a short-lived carbene radical, which can then undergo typical carbene insertion reactions into X-H bonds (where X can be carbon, nitrogen, oxygen, or sulfur). researchgate.net

This principle has been applied in the development of a voltage-activated adhesive, sometimes referred to as "Voltaglue," where a polyamidoamine (PAMAM) dendrimer is functionalized with aryl-diazirine cross-linkers. researchgate.net The application of a low voltage initiates the cross-linking process via the electrochemically generated carbene, allowing the adhesive to cure on demand. researchgate.net The resulting adhesion strength is comparable to that of commercial cyanoacrylate and epoxy adhesives. researchgate.net

| Condition | Applied Stimulus | Resulting Lap Shear Strength (kPa) | Reference |

|---|---|---|---|

| Control (No ZnO or E-field) | None | Low / Negligible | researchgate.net |

| Experimental | Electric Field (+ ZnO nanoparticles) | 389.8 ± 42.0 | researchgate.net |

| Comparison (Previous Diazirine Electro-adhesive) | Electric Field | 25 to 82 | researchgate.net |

Resonance Energy Transfer Activation

Resonance Energy Transfer (RET), specifically Dexter energy transfer, provides a powerful and precise method for activating diazirines using visible light, to which the diazirines themselves are typically transparent. nih.govprinceton.edu This strategy relies on a photosensitizer, often an iridium-based photocatalyst, that absorbs lower-energy visible light and subsequently transfers this energy to a nearby diazirine molecule. nih.govprinceton.edu

For this process to be efficient, the triplet energy (ET) of the photosensitizer must be greater than that of the diazirine, which for aryl diazirines is approximately 60 kcal/mol. nih.govprinceton.edu Upon receiving the energy, the diazirine is promoted to its triplet excited state, from which it rapidly expels nitrogen gas to form a triplet carbene. nih.gov This is followed by a rapid spin equilibration to the highly reactive singlet state, which then cross-links with nearby molecules. nih.gov

A key advantage of this method is its high spatial resolution. Dexter energy transfer is a short-range phenomenon, occurring only within a distance of about 1 nanometer. princeton.edu This, combined with the very short solution half-life of the generated carbene, results in a tightly controlled labeling radius of approximately 4-5 nanometers. princeton.edu This precision allows for high-resolution mapping of molecular microenvironments, for example, on cell surfaces. nih.govprinceton.edu More recently, organic cofactors like deazaflavin have been used as biocompatible photosensitizers for intracellular applications of this technology. chemrxiv.org

| Catalyst | Triplet Energy (ET) (kcal/mol) | Diazirine Conversion (%) | Reference |

|---|---|---|---|

| Catalyst 1 | > 60 | High | nih.gov |

| Catalyst 2 | < 60 | Ineffective | nih.gov |

| Ir(dF(CF3)ppy)2(dtbbpy)PF6 | 64 | ~55 | nih.gov |

| Ir(ppy)2(dtbbpy)PF6 | 57 | ~5 | nih.gov |

Reactivity Studies of Carbenes Derived from 3 Benzyl 3 Chloro 3h Diazirine

Insertion Reactions of Benzylchlorocarbenes

Benzylchlorocarbene, generated from the photochemical or thermal decomposition of 3-benzyl-3-chloro-3H-diazirine, is a reactive intermediate that readily participates in various insertion reactions. rsc.org These reactions are of significant interest for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbene can be generated under neutral and mild conditions, making it a valuable tool in organic synthesis. rsc.orghilarispublisher.com

C-H Insertion Reactivity and Site Selectivity

Carbene C-H insertion is a powerful method for the functionalization of otherwise unactivated C-H bonds. wikipedia.orgmt.com The reactivity and selectivity of benzylchlorocarbene in these reactions are influenced by both electronic and steric factors. beilstein-journals.org While simple carbenes often lack regioselectivity, the presence of substituents on the carbene and the use of metal catalysts can significantly enhance selectivity. wikipedia.org

The insertion of carbenes into C-H bonds generally follows the reactivity order of tertiary > secondary > primary, which is attributed to the stabilization of the transition state. dicp.ac.cn For benzylchlorocarbene, this preference for insertion into tertiary C-H bonds is also observed. dicp.ac.cn For instance, in reactions with alkanes possessing tertiary C-H bonds, the insertion product at the tertiary position is favored. dicp.ac.cn This selectivity is driven by the electronic stabilization of the partial positive charge that develops at the carbon atom undergoing insertion in the concerted, asynchronous transition state. nih.gov

The use of bulky rhodium catalysts can, in some cases, override this electronic preference, leading to insertion at less sterically hindered primary or secondary sites. beilstein-journals.orgnih.gov However, in the absence of such catalysts, the inherent reactivity of the carbene dominates, favoring the thermodynamically more stable insertion product.

| Substrate | Product(s) | Selectivity (tertiary:secondary:primary) | Reference(s) |

| 2,3-Dimethylbutane | Insertion into tertiary C-H | High | dicp.ac.cn |

| 2-Methylpentane | Insertion into tertiary C-H | Predominant | dicp.ac.cn |

The reaction of benzylchlorocarbene with aromatic substrates can lead to either C-H insertion into the aromatic ring or cycloaddition to form a benzocyclopropene derivative. The outcome is highly dependent on the nature of the aromatic substrate and the reaction conditions. rsc.org In many cases, electrophilic aromatic substitution-type products are observed, where the carbene effectively inserts into an aromatic C-H bond. libretexts.org

The site selectivity of this insertion is governed by the electronic properties of the substituents on the aromatic ring. msu.edued.ac.uk Electron-donating groups activate the ortho and para positions towards electrophilic attack by the carbene, while electron-withdrawing groups direct the insertion to the meta position. msu.edu This is consistent with the electrophilic nature of the carbene in these reactions. libretexts.org For instance, the reaction with toluene (B28343) would be expected to yield a mixture of ortho-, meta-, and para-insertion products, with the ortho and para isomers being favored.

| Aromatic Substrate | Major Insertion Product(s) | Reference(s) |

| Benzene | Benzylchloromethylbenzene | rsc.org |

| Toluene | (Chloromethyl)benzyl-methylbenzene (ortho/para favored) | msu.edu |

| Anisole | (Chloromethyl)benzyl-methoxybenzene (ortho/para favored) | msu.edu |

O-H and N-H Insertion Reactions

Benzylchlorocarbene readily undergoes insertion into the O-H bond of alcohols and carboxylic acids. rsc.orgresearchgate.net For example, in the presence of acetic acid, the major product is 1-chloro-2-phenylethyl acetate, formed via insertion of the carbene into the O-H bond. rsc.org These reactions are generally very fast and can compete with other intramolecular and intermolecular processes. rsc.org The mechanism is believed to involve the formation of an ylide intermediate, which then undergoes a rapid proton transfer.

Similarly, N-H insertion reactions are also a characteristic feature of carbenes. scispace.comiphy.ac.cn Benzylchlorocarbene is expected to react with amines to form the corresponding N-benzylated products. These reactions are highly efficient for a variety of amine substrates. iphy.ac.cn The insertion into the N-H bond is often catalyzed by transition metals like copper or rhodium, which can enhance both the rate and selectivity of the reaction. nih.gov

| Substrate | Product | Reference(s) |

| Acetic Acid | 1-Chloro-2-phenylethyl acetate | rsc.org |

| Ethanol (B145695) | 1-Chloro-1-phenyl-2-ethoxyethane | rsc.org |

| Aniline | N-(1-Chloro-2-phenylethyl)aniline | iphy.ac.cnnih.gov |

Si-H Insertion Reactions

The insertion of carbenes into silicon-hydrogen (Si-H) bonds is a powerful method for the formation of carbon-silicon bonds, leading to the synthesis of valuable organosilicon compounds. rsc.orgrsc.org This reaction has been accomplished with various carbenes, often catalyzed by transition metals such as rhodium, copper, and iron. rsc.orgnih.govorganic-chemistry.org The reaction proceeds via the formation of a metal-carbene intermediate, which then reacts with the silane. organic-chemistry.org

While specific studies focusing solely on the Si-H insertion of benzylchlorocarbene are not extensively detailed in the provided results, the general reactivity pattern of carbenes suggests that it would readily insert into the Si-H bond of silanes. rsc.orgmcmaster.ca The reaction is expected to be efficient and provide access to a range of benzyl-substituted silanes. nih.gov The enantioselectivity of such insertions can be controlled by using chiral catalysts. nih.govsioc-journal.cn

| Silane Substrate | Expected Product | Catalyst | Reference(s) |

| Triethylsilane | Triethyl(1-chloro-2-phenylethyl)silane | Rhodium(II) or Copper(I) | rsc.orgnih.govorganic-chemistry.org |

| Phenylsilane | (1-Chloro-2-phenylethyl)phenylsilane | Iron(II) | rsc.orgorganic-chemistry.org |

| Diphenylsilane | (1-Chloro-2-phenylethyl)diphenylsilane | Rhodium(II) | nih.gov |

Cycloaddition Reactions

Benzylchlorocarbene, being an electrophilic species, undergoes cycloaddition reactions with various unsaturated systems, particularly alkenes. researchgate.netlookchem.comresearchgate.net These [1+2] cycloaddition reactions lead to the formation of cyclopropane (B1198618) derivatives. rsc.org The reaction of benzylchlorocarbene with alkenes is a well-established method for the synthesis of substituted cyclopropanes. rsc.orgresearchgate.net

The stereochemistry of the resulting cyclopropane is often dependent on the nature of the alkene and the reaction conditions. With cis-alkenes, a mixture of cis- and trans-substituted cyclopropanes can be formed, while trans-alkenes typically yield the trans-cyclopropane. The reaction is generally stereospecific to some degree, which is indicative of a concerted or near-concerted mechanism. acs.org The presence of electron-donating groups on the alkene generally accelerates the reaction.

| Alkene | Product | Reference(s) |

| 2,3-Dimethyl-2-butene | 1-Benzyl-1-chloro-2,2,3,3-tetramethylcyclopropane | rsc.org |

| Cyclohexene | 7-Benzyl-7-chloro-bicyclo[4.1.0]heptane | lookchem.com |

| Styrene (B11656) | 1-Benzyl-1-chloro-2-phenylcyclopropane | researchgate.net |

[2+1] Cycloaddition with Alkenes to Form Halogenated Cyclopropanes

The generation of benzylchlorocarbene from this compound in the presence of alkenes leads to the formation of halogenated cyclopropanes through a [2+1] cycloaddition reaction. libretexts.orglibretexts.org This reaction involves the addition of the singlet carbene to the double bond of the alkene. islandarchives.ca The process is generally stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. libretexts.org

The photolysis of this compound in the presence of alkenes yields cyclopropanes alongside isomeric chlorostyrenes. rsc.org The efficiency of the cycloaddition is influenced by the nature of the alkene. For instance, the reaction of phenoxychlorocarbene, a related carbene, with various alkenes showed differing relative reactivities. researchgate.net

Table 1: Relative Reactivity of Phenoxychlorocarbene with Various Alkenes researchgate.net

| Alkene | Relative Reactivity |

| tetramethylethylene | 3.0 |

| isobutene | 7.3 |

| trans-2-pentene | 1.00 |

| 1-hexene | 0.36 |

| methyl acrylate (B77674) | 3.7 |

| acrylonitrile | 5.5 |

This table illustrates the relative reactivity of a related carbene, providing insight into the factors affecting cycloaddition.

The rate of cycloaddition of benzylchlorocarbene has been found to be largely independent of substituents on the phenyl ring. islandscholar.ca Absolute rate constants for the cycloaddition of benzylchlorocarbene and its para-substituted analogues with tetramethylethylene (TME) are very similar. islandscholar.ca

Table 2: Absolute Rate Constants for Cycloaddition of Benzylchlorocarbenes with TME islandscholar.ca

| Carbene | kq (M⁻¹ s⁻¹) |

| benzylchlorocarbene | 6.2 x 10⁸ |

| p-CF₃C₆H₄CH₂CCl | 5.7 x 10⁸ |

| p-ClC₆H₄CH₂CCl | 5.5 x 10⁸ |

Formation of Nitrile Ylides via Addition to Nitrile Compounds

Benzylchlorocarbene, generated from this compound, can react with nitrile compounds to form nitrile ylides. rsc.orgwikipedia.org These ylides are reactive intermediates that can be trapped by various reagents. wikipedia.orgresearchgate.net The formation of a nitrile ylide from the addition of a singlet carbene to a nitrile is often an equilibrium process. rsc.org

Laser flash photolysis studies of (biphenyl-4-yl)chlorodiazirine, a related compound, in the presence of nitriles have allowed for the direct observation and characterization of the resulting nitrile ylides. rsc.org The equilibrium constants for the formation of nitrile ylides from the reaction of (biphenyl-4-yl)chlorocarbene with different nitriles have been determined. rsc.org

Table 3: Equilibrium Constants for Nitrile Ylide Formation at 295 K rsc.org

| Nitrile | Equilibrium Constant (K) (M⁻¹) |

| propiononitrile | 0.45 |

| pivalonitrile | 0.37 |

The resulting nitrile ylides are 1,3-dipoles and can undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, such as electron-deficient alkenes, to yield five-membered heterocyclic rings like pyrrolines. wikipedia.orguzh.ch

Rearrangement Reactions of Benzylchlorocarbenes

Benzylchlorocarbenes are prone to undergo various rearrangement reactions, which are often in competition with intermolecular reactions. These rearrangements are fundamental processes in carbene chemistry.

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in While benzylchlorocarbene itself is a neutral species, its reactions can proceed through intermediates that exhibit carbocationic character, or the rearrangement can occur in a concerted fashion. spcmc.ac.in The generation of a carbocation followed by a islandscholar.caCurrent time information in Bangalore, IN.-shift of an adjacent carbon-carbon bond is a key feature of this rearrangement. spcmc.ac.in These shifts are common in bicyclic systems but are also used to describe all islandscholar.caCurrent time information in Bangalore, IN.-shifts of hydrogen, alkyl, and aryl groups. spcmc.ac.in The driving force for the rearrangement is typically the formation of a more stable carbocation. youtube.com

In the context of reactions involving benzylchlorocarbene, subsequent reactions of the initial products can lead to Wagner-Meerwein type rearrangements. For instance, benzyl (B1604629) chloride intermediates formed from single-carbon insertion reactions can undergo Wagner-Meerwein rearrangements when treated with silver salts. acs.org

Reactions with Heteroatom-Containing Substrates

Benzylchlorocarbene and related carbenes exhibit reactivity towards substrates containing heteroatoms, leading to the formation of new heterocyclic structures.

Carbon Atom Insertion into Pyrroles and Indoles

Chlorodiazirines, as precursors to chlorocarbenes, facilitate a versatile ring expansion reaction of pyrrole (B145914) and indole (B1671886) substrates. acs.orgorganic-chemistry.org This reaction involves the insertion of a carbon atom into the heterocyclic ring, leading to the formation of pyridinium (B92312) and quinolinium salts, respectively. researchgate.net This method allows for the direct synthesis of 3-arylpyridines and quinolines. organic-chemistry.orgnih.gov

The reaction is proposed to proceed through a selectivity-determining cyclopropanation step, followed by an electrocyclic ring opening. acs.orgnih.gov The regioselectivity of the insertion is primarily controlled by steric effects. acs.orgnih.gov The reaction is efficient with a range of pyrroles and indoles, tolerating various functional groups. acs.orgresearchgate.net This skeletal editing of medicinally relevant compounds highlights the synthetic utility of this transformation. acs.org

Reactions with Organometallic Reagents (e.g., Alkyllithiums, Grignard Reagents)

The interaction of 3-halo-3-phenyldiazirines, including the chloro derivative, with organometallic reagents like alkyllithiums (RLi) and Grignard reagents, demonstrates complex reactivity that can deviate from simple carbene generation. The reaction pathway is highly dependent on the solvent.

In solvent mixtures containing tetrahydrofuran (B95107) (THF), 3-halo-3-phenyl-3H-diazirines undergo a dissociative single-electron transfer when treated with alkyllithiums. researchgate.net This process leads to the formation of a 3-phenyldiazirinyl radical, which has been observed using EPR spectroscopy. researchgate.net This radical intermediate is ultimately transformed into benzonitrile. researchgate.net

Conversely, when the reaction is carried out in diethyl ether (Et₂O), a different pathway is observed. Two equivalents of the alkyllithium reagent add across the N=N double bond of the diazirine ring. researchgate.net This addition results in the formation of N,N'-dialkylbenzamidines. researchgate.net Some of the N-alkyl-1H-diazirine intermediates formed during this process exhibit nitrenoid-type reactivity, leading to insertion into the α-C-H bond of the ether solvent. researchgate.net

Similarly, reactions with Grignard reagents have been shown to cleave the N=N bond of halodiazirines through nucleophilic substitution processes. researchgate.net For instance, the reaction of 3-bromo-3-phenyl-3H-diazirine with phenylmagnesium bromide in diethyl ether can yield products derived from nitrene insertion into the solvent's α-C-H bond. researchgate.net While Grignard reagents are widely used to form carbon-carbon bonds by reacting with carbonyls and other electrophiles, their interaction with the diazirine ring highlights a different mode of reactivity governed by the nucleophilic attack on the nitrogen atoms. researchgate.netlibretexts.org

Table 1: Solvent-Dependent Reactivity of 3-Halo-3-phenyldiazirines with Alkyllithiums researchgate.net

| Solvent | Reagent | Intermediate | Final Product |

|---|---|---|---|

| THF-based mixtures | Alkyllithium (RLi) | 3-Phenyldiazirinyl radical | Benzonitrile |

Interaction with Alcohols (e.g., Methanol) and Solvent Effects

The reaction of benzylchlorocarbene with alcohols, particularly methanol (B129727), has been studied to understand the mechanism of O-H insertion. Research indicates that the insertion of benzylchlorocarbene into the O-H bond of methanol follows a second-order dependence on the methanol concentration. rsc.org This suggests a mechanism where the carbene does not react with a single methanol molecule, but rather with a methanol dimer or oligomer. rsc.org In contrast, the reaction with ethylene (B1197577) glycol shows only a first-order dependence. rsc.org

The proposed mechanism involves an electrophilic attack by the carbene on one of the lone pairs of the oxygen atom in the alcohol aggregate, leading to the reversible formation of an ylide intermediate. rsc.org The study of para-substituted benzylchlorocarbenes revealed that electron-releasing groups on the phenyl ring favor rearrangement of the carbene, while electron-withdrawing groups facilitate the O-H insertion reaction. rsc.org

Solvent Effects:

Solvents play a critical role in chemical reactions by influencing rates, selectivity, and even reaction pathways. rsc.org In the context of carbene chemistry, solvent properties can stabilize or destabilize reactants, transition states, and intermediates. rsc.orglibretexts.org For reactions involving ionic intermediates, such as the ylide formed in the reaction with alcohols, polar protic solvents like methanol and water are particularly effective at stabilization through hydrogen bonding. libretexts.org This stabilization can lower the energy barrier for reactions proceeding through such intermediates. libretexts.org However, the solvent can also stabilize the nucleophile (in this case, the alcohol), potentially decreasing its reactivity toward the carbene in some contexts. libretexts.org The choice of solvent is therefore a crucial parameter in controlling the outcome of reactions involving benzylchlorocarbene. researchgate.netcanada.ca

Table 2: Kinetic Dependence of Benzylchlorocarbene Insertion rsc.org

| Alcohol | Kinetic Dependence |

|---|---|

| Methanol | Second-order |

Inter- and Innermolecular Reactivity in Constrained Environments

Studying reactions within constrained environments, such as the cavities of host molecules or in the solid state, provides insight into how spatial restrictions can alter the inherent reactivity of an intermediate. researchgate.netlookchem.compsu.edu For benzylchlorocarbene, these environments can suppress intermolecular reactions and favor or inhibit specific intramolecular pathways. researchgate.netpsu.edu

In the solid state, photoreactions of crystalline chlorodiazirines are consistent with the formation of singlet carbenes that react under the constraints of the crystal lattice. psu.edu This can lead to higher selectivity compared to reactions in solution. psu.edu For example, photolysis of crystalline (dimethylbenzyl)chlorodiazirine yields α-chlorostyrene through a selective 1,2-phenyl migration, with no formation of the azine product that would result from a bimolecular reaction between the carbene and a diazirine molecule. psu.edu

Cyclodextrins (CyDs) are toroidal host molecules with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. rsc.orgnih.gov This encapsulation creates a supramolecular "nanoreactor" that can significantly modify the reactivity of the included guest. researchgate.netrsc.org

Supramolecular photolyses of 3-chloro-3-phenyl-3H-diazirine have been performed within cyclodextrin (B1172386) hosts to investigate the effect of this constrained environment on the resulting chloro(phenyl)carbene. researchgate.netlookchem.com Remarkably, these studies found a complete absence of the typical intramolecular reaction products expected from the carbene. researchgate.netlookchem.com Instead, the primary products were modified cyclodextrins, formed through what are termed "innermolecular" reactions, where the carbene reacts with the host molecule itself. researchgate.netlookchem.com

The carbene, generated within the hydrophobic cavity of the cyclodextrin, is prevented from diffusing into the bulk solution to react with other substrates. Its close and prolonged proximity to the C-H bonds of the cyclodextrin's inner wall facilitates insertion reactions into the host structure. This demonstrates the powerful influence of the supramolecular environment in redirecting the reactivity of a highly unstable intermediate like benzylchlorocarbene, shutting down its usual reaction channels and opening new pathways involving the host. researchgate.netrsc.org

Table 3: Reactivity of Chloro(phenyl)carbene in Different Environments researchgate.netlookchem.com

| Environment | Reactivity Type | Observed Products |

|---|---|---|

| Conventional Solvents | Intermolecular / Intramolecular | Standard carbene reaction products (e.g., addition, insertion) |

Advanced Applications of 3 Benzyl 3 Chloro 3h Diazirine in Chemical Synthesis and Chemical Biology

Photoaffinity Labeling (PAL) Applications

Photoaffinity labeling is a powerful technique used to investigate and map noncovalent interactions between molecules, such as those between ligands and proteins or between different proteins. researchgate.net The core principle of PAL involves a probe molecule equipped with a photoreactive group, a recognition element for the target, and often a reporter tag for detection or purification. mdpi.comusf.edu When the probe binds to its target, UV irradiation triggers the photoreactive group, forming a covalent bond and permanently linking the probe to its interacting partner. beilstein-journals.orgresearchgate.net This allows for the subsequent identification and characterization of the target molecule.

Diazirines, including 3-benzyl-3-chloro-3H-diazirine, are highly effective photoreactive groups for PAL due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their high reactivity upon photoactivation. beilstein-journals.orgnih.gov

Design and Synthesis of this compound-based Probes

The design of a this compound-based photoaffinity probe is a strategic process that involves integrating the diazirine moiety into a molecule of interest while preserving its biological function. A typical probe consists of three key components: the pharmacophore (the part of the molecule responsible for binding to the target), the photoreactive diazirine group, and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection and isolation of the labeled target. mdpi.com

A generalized scheme for the synthesis of a photoaffinity probe might involve the following steps:

Synthesis of a functionalized this compound derivative, for instance, with a reactive group like a carboxylic acid or an amine.

Synthesis of the ligand of interest, potentially with a linker arm to attach the diazirine and reporter tag.

Coupling of the diazirine derivative and the reporter tag to the ligand.

Here is a table summarizing key considerations in probe design:

| Design Consideration | Rationale |

| Placement of Diazirine | The diazirine should be positioned on the ligand where it is likely to be in close proximity to the target protein upon binding, without disrupting the key interactions required for binding. |

| Linker | A linker can be used to distance the bulky reporter tag from the ligand to minimize steric hindrance and maintain binding affinity. |

| Reporter Tag | The choice of reporter tag (e.g., biotin for affinity purification, alkyne for click chemistry, or a fluorophore for imaging) depends on the downstream application. nih.gov |

Target Identification in Chemical Biology

A primary application of this compound-based probes is the identification of the molecular targets of bioactive small molecules. rsc.orgnih.gov This is a critical step in understanding the mechanism of action of drugs and other biologically active compounds.

By incorporating a this compound group into a ligand, researchers can covalently trap the ligand-protein complex upon UV irradiation. Subsequent analysis, often involving mass spectrometry, can then identify the specific protein that was bound to the ligand. researchgate.net This approach is particularly valuable for identifying the targets of drugs discovered through phenotypic screens, where the molecular target is initially unknown. For instance, a diazirine-containing analog of a natural product was used to identify its target as a subunit of the translocon complex, Sec61α. nih.gov

Photoaffinity probes based on this compound can also be employed to study protein-protein interactions (PPIs) on a larger, proteome-wide scale. nih.gov While traditional methods for studying PPIs exist, photo-crosslinking offers the advantage of capturing transient and weak interactions that might otherwise be missed. biorxiv.orgnih.govaporc.org By designing probes that mimic one protein in a complex, it is possible to covalently label its interacting partners. Recent developments have focused on creating heterobifunctional crosslinkers containing a diazirine for photoreactivity and another functional group for subsequent analysis, enabling the study of protein interaction networks within living cells. nih.gov

The ability to initiate a crosslinking reaction with high temporal resolution using light makes diazirine-based probes suitable for studying the dynamics of molecular interactions within biological systems. nih.gov By controlling the timing of UV irradiation, researchers can capture snapshots of interactions at specific moments, providing insights into the assembly and disassembly of protein complexes or the conformational changes that occur during a biological process. Molecular dynamics simulations can complement these experimental findings, helping to visualize how the inclusion of the probe might affect the natural binding mode. lstmed.ac.uk

Role in Drug Discovery and Mechanism Elucidation

The identification of a drug's target is a cornerstone of the drug discovery process. researchgate.net Probes containing this compound facilitate this by enabling the covalent capture of drug-target interactions. This not only helps in validating the intended target but can also uncover off-target interactions that may be responsible for a drug's side effects. researchgate.net

Furthermore, these probes can be instrumental in elucidating the mechanism of action of a drug. By identifying the binding partners of a drug, researchers can gain a deeper understanding of the biological pathways it modulates. uzh.ch For example, photoaffinity probes have been used to study the mechanisms of action of anti-cancer drugs.

The following table summarizes some research findings related to the application of diazirine-based probes:

| Application | Key Finding |

| Target ID of Cotransins | A diazirine- and alkyne-containing probe identified the integral membrane protein Sec61α as the target of cotransins. nih.gov |

| Lapatinib (B449) Target ID | A lapatinib derivative with a diazirine group was used to identify its interaction with the Epidermal Growth Factor Receptor (EGFR). nih.gov |

| Plasmepsin IX and X Inhibition | Diazirine-containing probes were designed to study target engagement of the antimalarial targets Plasmepsin IX and X. lstmed.ac.uk |

Specificity and Efficiency Enhancements in PAL

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions in native cellular environments. researchgate.net The method relies on a photoactivatable probe that, upon irradiation, forms a covalent bond with its interacting partner. core.ac.uk Diazirines are among the most popular photoactivatable groups due to their small size and the high reactivity of the carbenes they generate. researchgate.netresearchgate.net However, the specificity and efficiency of labeling are critical for the successful interpretation of PAL experiments, and these factors are heavily influenced by the substituents on the diazirine ring. researchgate.netnih.gov

Systematic evaluations have revealed that the substituents on the diazirine ring play a crucial role in determining the reactive intermediates formed and, consequently, their labeling preferences for amino acid residues. nih.govacs.org Upon irradiation, diazirines can form both a highly reactive, short-lived carbene and a more stable, longer-lived linear diazo isomer. nih.govnih.gov The balance between these two intermediates dictates the labeling profile.

A significant distinction in reactivity exists between alkyl and aryl diazirines, which has profound implications for their use in biological systems. nih.govnih.gov Studies comparing their labeling patterns against amino acids, single proteins, and entire proteomes have elucidated their distinct mechanisms. nih.gov

Alkyl diazirines predominantly react via their corresponding diazo intermediates. nih.govacs.org These diazo species are susceptible to protonation and preferentially react with acidic amino acid residues, such as aspartic acid and glutamic acid, in a pH-dependent manner. researchgate.netnih.govnih.gov This reactivity profile leads to the preferential labeling of highly acidic proteins or proteins embedded in membranes. nih.govnih.gov

In contrast, aryl diazirines, particularly those with electron-withdrawing groups like this compound or aryl-fluorodiazirines, exhibit labeling patterns that are more consistent with a reaction proceeding primarily through a carbene intermediate. nih.govnih.govharvard.edu Carbenes are less selective in their reactions compared to the diazo intermediates of alkyl diazirines, leading to broader labeling. Some studies have noted that aryl-carbene probes may label membrane proteins to a greater extent than alkyl diazirines. rsc.org This understanding of different reactivity profiles is critical for designing PAL experiments and correctly interpreting their results. nih.gov

Table 1: Comparison of Alkyl and Aryl Diazirine Reactivity Profiles

| Feature | Alkyl Diazirines | Aryl Diazirines (e.g., 3-Aryl-3-halodiazirines) |

|---|---|---|

| Primary Reactive Intermediate | Diazo isomer nih.govnih.gov | Carbene nih.govnih.gov |

| Labeling Preference | Acidic amino acids (Asp, Glu) researchgate.netnih.gov | Less selective, C-H/X-H insertion harvard.edu |

| pH Dependence | High; labeling increases at lower pH nih.gov | Low nih.govharvard.edu |

| Common Off-Targets | Proteins with acidic patches nih.govresearchgate.net | Broader, less specific background rsc.org |

| Typical Application Context | Surveying membrane proteome, targeting acidic pockets nih.govresearchgate.net | General protein interaction mapping researchgate.net |

Photoaffinity Microarrays

Photoaffinity microarrays are a powerful high-throughput platform for screening molecular interactions, particularly in drug discovery. core.ac.uk This technology utilizes the photoreactive properties of diazirines to immobilize small molecules onto a surface, creating a "baited" microarray that can be screened for binding partners.

In a notable application, a trifluoromethyl aryldiazirine was used to generate a carbene that facilitated the covalent attachment of a 2,000-compound library onto a glass surface. core.ac.uk This approach, relying on carbene insertion, allows for the non-directed immobilization of diverse chemical structures. The resulting microarray was successfully used to screen for potential binders to the protein β-TrCP1, narrowing the field of candidates significantly. core.ac.uk Similarly, diazirine-based chemistry has been employed in DNA-programmed photoaffinity labeling (DPAL), where DNA microarrays can be used for analysis. uzh.ch The stability and efficient photoactivation of aryl diazirines make them well-suited for the fabrication of these advanced screening tools. researchgate.net

Synthetic Organic Chemistry Methodologies

The carbene intermediates generated from this compound and related compounds are not only useful for labeling biomolecules but also serve as powerful reagents in synthetic organic chemistry for constructing complex molecular architectures.

Skeletal editing, the precise insertion, deletion, or exchange of atoms within a molecular core, is a frontier in organic synthesis. acs.orgresearchgate.net Diazirines, particularly arylchlorodiazirines, have enabled a novel strategy for single-carbon insertion into single carbon-carbon bonds. acs.orgnih.gov

This method involves the photogeneration of an arylchlorocarbene from a diazirine precursor. acs.orgscimarina.com The carbene, acting as a carbynoid species, undergoes a site-selective insertion into a tertiary C-H bond. acs.orgnih.gov The resulting benzyl (B1604629) chloride intermediate is then treated with a silver salt, which promotes a Wagner-Meerwein rearrangement, completing the single-carbon insertion into a C-C bond. acs.orgresearchgate.net This strategy has been successfully applied to a range of substrates, including the core-to-core conversion of linear and cyclic molecules and in late-stage functionalization reactions. acs.orgnih.gov

Table 2: Skeletal Editing via Single-Carbon Insertion using an Arylchlorodiazirine

| Step | Description | Reagents/Conditions | Reference |

|---|---|---|---|

| 1. Carbene Generation | Photolysis of an arylchlorodiazirine to form an arylchlorocarbene. | Violet LED (390 nm) | acs.org |

| 2. C-H Insertion | Site-selective insertion of the carbene into a tertiary C-H bond. | Substrate with tertiary C-H bond | acs.orgnih.gov |

| 3. Rearrangement | Silver-promoted Wagner-Meerwein rearrangement of the resulting chloride intermediate. | Silver tetrafluoroborate (B81430) (AgBF₄) | acs.orgresearchgate.net |

| Outcome | Formal insertion of a single carbon atom into a C-C bond of the molecular skeleton. | Homologated product | acs.orgnih.gov |

Arylchlorocarbenes generated from diazirines serve as synthetic equivalents of aryl carbynyl cations, enabling powerful ring-expansion reactions for the diversification of heterocyclic systems. acs.org This methodology provides a modern alternative to the classical Ciamician-Dennstedt rearrangement.

By reacting an α-chlorodiazirine with pyrrole (B145914) or indole (B1671886) cores, a formal single-carbon atom insertion can be achieved to produce valuable 3-arylpyridine and quinoline (B57606) frameworks, respectively. acs.orgacs.org The reaction proceeds through the generation of the chlorocarbene, which undergoes cyclopropanation with the heterocycle, followed by an electrocyclic ring-opening to furnish the expanded ring system. acs.org Further work has shown that photochemical generation of the carbene from arylchlorodiazirines at or below ambient temperature allows for the efficient ring expansion of N-substituted indoles and pyrroles into the corresponding quinolinium and pyridinium (B92312) salts. nih.gov These salt products often precipitate from the reaction, simplifying purification, and are activated for further synthetic transformations. nih.gov This strategy has proven effective for diversifying pharmaceutically relevant pyrrole-containing compounds. acs.org

Biocatalytic Carbene Transfer Reactions

Biocatalytic carbene transfer represents a powerful strategy for asymmetric synthesis, leveraging the high selectivity of enzymes to control the outcome of reactions involving these highly reactive intermediates. researchgate.netnih.gov While diazo compounds have traditionally been the carbene precursors of choice in these transformations, their instability can be a significant drawback. Diazirines, as more stable cyclic isomers of diazo compounds, offer a safer and more manageable alternative. nih.gov

Engineered hemoproteins, such as variants of Aeropyrum pernix protoglobin (ApePgb), have been successfully developed to catalyze carbene transfer reactions from diazirines at room temperature, obviating the need for harsh conditions like high temperatures or UV photolysis that are typically required for diazirine activation. nih.govresearchgate.net These engineered enzymes can facilitate various transformations, including cyclopropanation, N-H insertion, and Si-H insertion. nih.gov

The substrate scope of these biocatalysts has been explored with various aryl diazirines. For instance, engineered ApePgb variants have shown efficacy in the cyclopropanation of styrene (B11656) and other substrates using 3-phenyl-3H-diazirine as the carbene source. nih.govwhiterose.ac.uk However, the substitution pattern on the diazirine is critical for enzymatic activity. Research has shown that while some substituted 3-phenyl-3H-diazirines are effective carbene donors, others are not. A study on the cyclopropanation of an acrylate (B77674) substrate revealed that while 3-phenyl-3H-diazirine and its p-fluoro and p-chloro derivatives were active, the p-methoxy derivative was not, suggesting that bulky or electron-donating groups may hinder catalysis. nih.gov

Crucially, in the context of this article, 3-benzyl-3H-diazirine was tested as a potential carbene donor for biocatalytic cyclopropanation but was found to be inactive under the studied conditions. nih.govwhiterose.ac.uk This finding underscores the specific steric and electronic requirements of the enzyme's active site and suggests that further enzyme engineering may be necessary to expand the substrate scope to include benzyl-substituted diazirines.

Table 1: Substrate Scope of an Engineered Protoglobin (ApePgb GLAVRSQLL) in Biocatalytic Cyclopropanation

| Diazirine Substrate | Product Yield (%) | Diastereomeric Ratio (cis:trans) |

| 3-Phenyl-3H-diazirine | 61 | 12:1 |

| p-Fluoro-3-phenyl-3H-diazirine | 69 | 8.5:1 |

| p-Chloro-3-phenyl-3H-diazirine | 64 | 9.6:1 |

| p-Methoxy-3-phenyl-3H-diazirine | No Product | N/A |

| 3-Benzyl-3H-diazirine | No Product | N/A |

| Data is based on the cyclopropanation of styrene or benzyl acrylate as reported in the literature. nih.gov |

Generation of Sulfur Ylides

The reaction of carbenes with sulfur-containing compounds provides a direct route to sulfur ylides, which are versatile intermediates in organic synthesis, known for their utility in epoxidation and cyclopropanation reactions. researchgate.netnih.gov Arylchlorocarbenes, generated from the corresponding arylchlorodiazirines, readily react with sulfides to form these ylides. researchgate.net

The photolysis of this compound generates benzylchlorocarbene, which can be trapped by various reagents. In the presence of a sulfide (B99878), such as trimethylenesulfide, the carbene is expected to form a transient sulfur ylide. researchgate.net This intermediate can then undergo subsequent reactions, such as rearrangement or ring-opening, to yield stable sulfide products. researchgate.net Laser flash photolysis studies have been instrumental in detecting the transient ylide intermediates and determining the rate constants for their formation and subsequent reactions. researchgate.net

The general transformation involves the attack of the electrophilic carbene on the sulfur atom of the sulfide, leading to the formation of the ylide. The stability and subsequent reaction pathway of the ylide are influenced by the substituents on both the carbene and the sulfide.

Table 2: Products from the Reaction of Arylchlorocarbenes with Trimethylenesulfide

| Arylchlorodiazirine | Major Products | Intermediate |

| 3-Chloro-3-phenyl-3H-diazirine | Aryldi(3-chloropropyl)thioacetal, Aryl(2-propenyl)(3-chloropropyl)thioacetal | Sulfur Ylide |

| This compound | Expected to form analogous thioacetal and rearranged products | Sulfur Ylide |

| The reaction proceeds via the formation of a sulfur ylide intermediate which then rearranges. researchgate.net |

Electrophilic Nitrogen Transfer Reagents

Diazirines are not only precursors to carbenes but can also function as electrophilic nitrogen transfer reagents. researchgate.net This reactivity opens up avenues for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. One notable application is in the decarboxylative amination of redox-active esters, where diazirines serve as practical and effective nitrogen sources. researchgate.netwhiterose.ac.uk

In this type of transformation, the diazirine acts as an electrophile, reacting with a nucleophilic carbon radical generated from the redox-active ester. This process leads to the formation of a diaziridine, which can be a valuable synthetic intermediate in its own right, readily diversifiable into amines, hydrazines, and various nitrogen-containing heterocycles. whiterose.ac.uk While specific examples detailing the use of this compound as an electrophilic nitrogen transfer reagent are not prevalent in the literature, the inherent reactivity of the diazirine ring suggests its potential for such applications, analogous to other substituted diazirines. researchgate.net

Cross-Coupling Reactions (e.g., Pd-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The utility of diazirines in these reactions has been increasingly recognized. researchgate.net Specifically, Pd(0)-catalyzed cross-coupling reactions of diazirines with aryl halides have been developed, providing a route to substituted olefins. bham.ac.uk

Furthermore, benzyl halides, such as benzyl chloride or bromide, are common substrates in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and three-component coupling reactions. researchgate.netrsc.orgnih.gov Given that this compound possesses a benzyl moiety, it is conceivable that this compound could participate in such transformations, either through reactions involving the diazirine ring itself or through transformations of the benzyl group.

For instance, palladium catalysts have been shown to mediate the cross-coupling of 3-halo-2-aminopyridines with a range of amines, demonstrating the feasibility of coupling at a position adjacent to a nitrogen-containing heterocycle. nih.gov This suggests that the diazirine ring, while reactive, may be compatible with certain palladium-catalyzed conditions, potentially allowing for selective functionalization of the benzyl portion of the molecule. The development of a diazirine-compatible Suzuki-Miyaura cross-coupling reaction highlights the efforts to integrate these carbene precursors into standard synthetic methodologies. bham.ac.uk

Synthesis of Strained Cyclic Structures

The generation of carbenes from diazirines is a powerful method for the synthesis of strained cyclic structures, most notably cyclopropanes. thieme-connect.de The [2+1] cycloaddition of a carbene with an alkene is a direct and atom-economical route to the three-membered cyclopropane (B1198618) ring. Arylchlorocarbenes, generated from arylchlorodiazirines upon photolysis or thermolysis, are highly effective in these reactions. ulaval.ca

The reaction of this compound with various alkenes would be expected to produce benzyl- and chloro-substituted cyclopropanes. The stereochemistry and yield of the resulting cyclopropanes are influenced by the nature of the alkene and the reaction conditions. Continuous flow photochemistry has emerged as a particularly effective technique for these transformations, allowing for safe and efficient generation of the carbene and its subsequent reaction with the alkene. ulaval.caresearchgate.net

A wide range of alkenes, including styrenes and other substituted olefins, have been successfully cyclopropanated using various 3-chloro-3-aryl-3H-diazirines. ulaval.ca The resulting halocyclopropanes are valuable synthetic intermediates that can be further functionalized. While a comprehensive study on the use of this compound in this context is not extensively documented, the known reactivity of arylchlorodiazirines provides a strong basis for its utility in synthesizing these strained cyclic structures. researchgate.netnih.gov

Table 3: Representative Cyclopropanation of Alkenes with 3-Chloro-3-aryl-3H-diazirines

| Diazirine | Alkene | Yield (%) |

| 3-Chloro-3-(4-trifluoromethylphenyl)-3H-diazirine | Styrene | 92 |

| 3-Chloro-3-(4-chlorophenyl)-3H-diazirine | Styrene | 78 |

| 3-Chloro-3-(4-nitrophenyl)-3H-diazirine | Styrene | 66 |

| 3-Chloro-3-(4-methylphenyl)-3H-diazirine | Styrene | 72 |

| Data from photolytic reactions in a continuous flow reactor. researchgate.net |

Material Science Applications

The unique reactivity of diazirines has found significant applications in material science, particularly in the development of advanced polymers and adhesives. nih.govnih.gov

Polymer Crosslinking and Adhesion Technologies

Aryl diazirines are highly effective crosslinking agents for a wide variety of polymers, including those with low surface energy like polyethylene (B3416737) and polypropylene, which are notoriously difficult to bond. xlynxmaterials.comnih.gov Upon activation by heat or UV light (~350 nm), the diazirine moiety expels nitrogen gas to form a highly reactive carbene. sigmaaldrich.com This carbene can then readily insert into adjacent C-H, O-H, or N-H bonds, which are abundant on the surfaces of most polymers. nih.govrsc.org This process creates strong, covalent crosslinks between polymer chains, transforming thermoplastic materials into more robust thermosets with improved mechanical strength and thermal stability. nih.gov

Bis-diazirine molecules, in particular, have been designed as universal crosslinkers that can bond dissimilar materials together. sigmaaldrich.com The non-specific nature of the carbene insertion allows for the covalent linking of different types of polymer fibers, for example, in strengthening ultrahigh molecular weight polyethylene (UHMWPE) textiles. sigmaaldrich.com

Furthermore, diazirine-based primers and adhesives are being developed to functionalize the surfaces of low-surface-energy plastics. xlynxmaterials.com By covalently attaching polar functional groups to the polymer surface via carbene insertion, the adhesion of these plastics to a wide range of conventional adhesives is dramatically improved. xlynxmaterials.comresearchgate.net The ability to tune the activation temperature of aryl diazirines through electronic modification of the aryl ring is a key area of research, with electron-rich diazirines showing lower activation temperatures, which is desirable for applications involving heat-sensitive polymer substrates. nih.gov

Enabling Universal Photopatterning

The chemical compound this compound serves as a highly efficient precursor for carbenes, which are reactive intermediates that can enable the photopatterning of a wide array of materials. Photopatterning is a process where light is used to create a defined pattern on a surface, a fundamental technique in the fabrication of microelectronics, displays, and biomedical devices. The utility of this compound in this application stems from the clean and efficient generation of a benzylchlorocarbene upon exposure to ultraviolet (UV) light.

The process begins with the application of a thin film of a material mixed with this compound onto a substrate. Upon irradiation through a photomask, the diazirine in the exposed regions decomposes, releasing nitrogen gas and generating the highly reactive benzylchlorocarbene. This carbene can then undergo a variety of reactions with the surrounding material matrix. A key reaction in this context is the insertion into C-H, O-H, or N-H bonds of adjacent molecules. researchgate.net This insertion chemistry leads to the formation of new covalent bonds, effectively cross-linking the material in the illuminated areas.

This cross-linking alters the solubility of the material. The unexposed regions, where the diazirine remains intact, can be washed away with a suitable solvent, leaving behind a patterned structure of the cross-linked material. This "negative-tone" patterning is a versatile method for creating micro- and nanoscale features on a surface.

The "universal" nature of this photopatterning approach arises from the high reactivity of the generated carbene. Because C-H bonds are ubiquitous in organic materials, this method is not limited to specific functional groups, making it applicable to a broad range of polymers and other organic thin films. nih.gov This versatility is a significant advantage over other photopatterning techniques that rely on specific photoreactive moieties within the material itself.

Research has demonstrated the successful use of diazirine-based cross-linkers for the direct photopatterning of various materials, including quantum dots and low-dielectric-constant cycloolefin polymers. uva.nlacs.org In the case of quantum dots, diazirine-based linkers have enabled high-resolution patterning without damaging the delicate optical properties of the quantum dots. uva.nl For polymers, the use of diazirine cross-linkers has allowed for the creation of well-defined patterns with good resolution, which is crucial for applications in electronics. acs.org

The efficiency and resolution of the photopatterning process can be influenced by several factors, including the wavelength and intensity of the light, the concentration of the diazirine, and the chemical nature of the material being patterned. The table below summarizes key parameters and findings from studies on diazirine-enabled photopatterning.

| Parameter | Observation | Research Finding |

| Light Source | i-line UV (365 nm) | Effective for activating diazirine decomposition without causing significant damage to sensitive materials like quantum dots. uva.nl |

| Resolution | Submicron to micrometer scale | High-resolution patterns have been achieved, suitable for the fabrication of advanced electronic and optoelectronic devices. uva.nl |

| Material Compatibility | Broad | Applicable to a wide range of materials, including polymers and inorganic nanocrystals, due to the reactivity of carbenes with common chemical bonds. nih.govacs.org |

| Cross-linking Mechanism | Carbene insertion | The primary mechanism involves the insertion of the photogenerated carbene into C-H, O-H, and N-H bonds of the surrounding matrix. researchgate.net |

Computational Chemistry Approaches to 3 Benzyl 3 Chloro 3h Diazirine Reactivity and Mechanism

Quantum Mechanical Studies (Ab Initio and DFT)

Quantum mechanical (QM) methods, particularly ab initio calculations and Density Functional Theory (DFT), form the cornerstone of computational investigations into the reactivity of 3-benzyl-3-chloro-3H-diazirine and its corresponding carbene. sapub.org Ab initio methods derive results from first principles without using experimental data, while DFT calculates the electronic structure of many-body systems using the electron density as the fundamental variable. sapub.org These approaches are used to model the geometries of ground states, excited states, and transition states, as well as to calculate their respective energies. nih.govresearchgate.net

For instance, the thermal decomposition of the related phenylchlorodiazirine has been studied using both ab initio and DFT methods, revealing the energy barriers for different decomposition pathways. researchgate.net Such calculations are critical for understanding the initial steps following the activation of this compound. The B3LYP functional is a commonly employed DFT method for these types of investigations, often paired with basis sets like 6-31G* or 6-311++G** to achieve a balance between computational cost and accuracy. sapub.orgresearchgate.netresearchgate.net

Computational chemistry is pivotal in mapping the potential energy surfaces of chemical reactions, which helps in elucidating detailed reaction mechanisms. libretexts.org For the decomposition of this compound, theoretical studies can identify the pathways leading to the formation of benzylchlorocarbene and nitrogen gas. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. tau.ac.il

The process of finding a transition state often begins with an initial guess of its geometry, followed by optimization algorithms like the Berny algorithm. tau.ac.il Methods such as Quadratic Synchronous Transit (QST2, QST3) can also be used to locate a TS by providing the structures of the reactant and product. tau.ac.il For the decomposition of phenylchlorodiazirine, a precursor to phenylchlorocarbene, the calculated activation energy barrier for the concerted elimination of N₂ is a key piece of information derived from TS calculations. researchgate.net These computational approaches can distinguish between concerted and stepwise mechanisms. For instance, in the addition of dihalocarbenes to certain substrates, calculations have shown that concerted and stepwise mechanisms can be competitive. researchgate.net

Table 1: Calculated Activation Barriers for Diazirine Decomposition

| Diazirine Derivative | Decomposition Pathway | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenylchlorodiazirine | Path I (Carbene Formation) | DFT/B3LYP | 30.9 | researchgate.net |

This table illustrates how computational methods are used to predict the most likely decomposition pathway by comparing activation energies. Path I is significantly favored.

Upon decomposition, this compound generates benzylchlorocarbene, which can exist in either a singlet or a triplet spin state. These two states have different geometries, electronic structures, and reactivities. The energy difference between the lowest singlet state and the lowest triplet state is known as the singlet-triplet energy gap (ΔES-T). researchgate.netwisc.edu Computational methods are essential for determining which state is the ground state and the magnitude of this energy gap. wisc.edu

In the simplest model, a carbene has two non-bonding electrons. In the singlet state, these electrons are paired in one orbital, while in the triplet state, they are in different orbitals with parallel spins. wisc.edu The ΔES-T is a critical parameter as it influences the carbene's chemical behavior. wisc.edu For many carbenes, the singlet state is the ground state. researchgate.net Theoretical calculations, such as those using the particle-particle Random Phase Approximation (pp-RPA) or multireference methods like CASSCF-MP2, can predict these energy gaps with good accuracy. wisc.edunih.gov For example, an upper limit of approximately 4.7 kcal/mol has been estimated for the singlet-triplet energy gap in a related carbene system. lookchem.com The magnitude of ΔES-T can be finely tuned by substituents, which modulate electron-electron repulsion in the excited states. nih.gov

Table 2: Theoretical Singlet-Triplet Energy Gaps for Representative Carbenes

| Carbene | Computational Method | Calculated ΔES-T (kcal/mol) | Ground State | Reference |

|---|---|---|---|---|

| Methylene | Various | Varies | Triplet | wisc.edu |

| Paternò-Büchi Diradical | CASSCF-MP2 | ~2.0 | Singlet | nih.gov |

This table provides examples of how computational methods are used to determine the ground spin state and energy gap for various reactive intermediates.

Computational models are powerful tools for predicting the regio- and stereoselectivity of organic reactions, including those of benzylchlorocarbene. rsc.orgnih.gov When benzylchlorocarbene reacts with an unsymmetrical alkene, for example, it can form different regioisomers. The preferred outcome is often determined by the activation energies of the competing pathways.

DFT calculations can be used to model the transition states for addition to different sites of a molecule. researchgate.net The pathway with the lower activation energy is predicted to be the major product channel. chemrxiv.orgchemrxiv.org For instance, in the addition of dihalocarbenes to substituted benzocyclopropenes, B3LYP/6-31G* calculations showed that electrophilic attack on the π-system had a significantly lower activation energy than C-C σ-bond insertion, explaining the observed regioselectivity. researchgate.net While these calculations often correctly predict the major product, they sometimes only predict modest selectivity when very high selectivity is observed experimentally, indicating the complexity of these reactions. researchgate.net

Molecular Dynamics Simulations of Reactive Intermediates

While quantum mechanics provides a static picture of a reaction at 0 K, molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system. ebsco.comnih.gov MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field or from quantum mechanical calculations (ab initio MD). nih.govfrontiersin.org

For reactive intermediates like benzylchlorocarbene, MD simulations can provide insights into its behavior immediately following its generation from the diazirine precursor. ebsco.com These simulations can model the collision of the carbene with other molecules (e.g., solvent or a trapping agent), the conformational changes it undergoes, and the dynamics of bond formation. ebsco.comyoutube.com Although classical MD simulations cannot model the breaking or forming of covalent bonds, they are invaluable for understanding the environmental and dynamical factors that influence a reaction's outcome. youtube.com QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive core with QM and the surrounding environment with MM, offer a powerful compromise for studying reactions in large systems. nih.gov

Structure-Function Relationship Investigations

Computational studies are instrumental in establishing structure-function relationships, which explain how a molecule's chemical structure influences its reactivity. nih.govrsc.org For carbenes derived from diazirines, this involves understanding how substituents on the aromatic ring of benzylchlorocarbene affect its stability, selectivity, and reaction rates. acs.org

The electronic nature of substituents on the phenyl ring of benzylchlorocarbene can significantly alter the activation energy of its reactions. lumenlearning.comrsc.org Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) donate electron density to the aromatic ring, which can stabilize electron-deficient transition states. lumenlearning.com In reactions where the carbene acts as an electrophile, EDGs on the benzyl (B1604629) group can stabilize the developing positive charge on the ring in the transition state, thereby lowering the activation energy and accelerating the reaction. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. ucsb.edu These groups destabilize electron-deficient transition states, leading to higher activation energies and slower reaction rates for electrophilic additions. libretexts.org Conversely, for reactions involving nucleophilic attack by the carbene, EWGs can facilitate the reaction.

Studies on para-substituted benzylchlorocarbenes reacting with alcohols have shown that electron-releasing groups favor rearrangement, while electron-withdrawing groups facilitate insertion reactions. rsc.org This demonstrates a clear link between the electronic properties of the substituent and the preferred reaction pathway, a relationship that can be quantified through computational analysis of the respective transition state energies.

Table 3: Effect of Substituents on the Rate of Nitration of Benzene Derivatives

| Substituent (R in C₆H₅R) | Character | Relative Rate | Reference |

|---|---|---|---|

| -OH | Activating (EDG) | 1,000 | lumenlearning.com |

| -CH₃ | Activating (EDG) | 25 | lumenlearning.com |

| -H | Reference | 1 | lumenlearning.com |

| -Cl | Deactivating (EWG) | 0.033 | lumenlearning.com |

This table, showing data for a classic electrophilic aromatic substitution, illustrates the powerful electronic effects of substituents on reaction rates, a principle that applies to the reactivity of substituted benzylchlorocarbenes.

Steric Effects on Reaction Pathways and Selectivity

The steric profile of this compound, dominated by the bulky benzyl substituent, plays a critical role in dictating the fate of the resulting benzylchlorocarbene intermediate. Computational and experimental studies on analogous arylchlorodiazirines provide a framework for understanding how steric hindrance influences the competition between various reaction pathways and governs the selectivity of intermolecular reactions. researchgate.netulaval.carsc.org

Upon thermal or photochemical decomposition, this compound extrudes molecular nitrogen to generate the highly reactive benzylchlorocarbene. rsc.org This carbene exists at a mechanistic crossroads, with its subsequent reactions being heavily influenced by steric factors. The primary competing pathways are intramolecular rearrangement and intermolecular reactions, such as cycloaddition to alkenes. rsc.org

The intramolecular pathway involves rearrangement to form E- and Z-chlorostyrenes. rsc.org The steric bulk of the benzyl group, in conjunction with the chlorine atom, influences the conformational preferences of the transition state leading to these isomeric styrenes. The ratio of the E/Z isomers can be affected by the reaction conditions and the presence of other reagents, which can alter the energetics of the rearrangement pathways. rsc.org